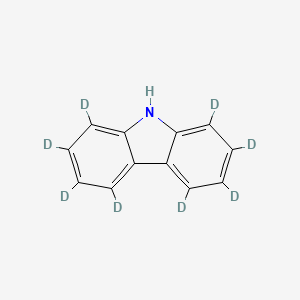

Carbazole D8

Overview

Description

Carbazole D8, also known as Carbazole-1,2,3,4,5,6,7,8-d8, is a variant of the organic compound carbazole . It is a strong hydrogen bond acceptor and can form strong hydrogen bonds with other molecules . This property makes it useful in the synthesis of a variety of compounds, including heterocycles and polycyclic aromatic hydrocarbons . It also exhibits immense utility as a precursor to an assortment of dyes and pharmaceuticals .

Synthesis Analysis

The synthesis of carbazole derivatives has been a topic of interest in recent years . The carbazole core has been a focus due to its presence in several active pharmaceutical ingredients, functional materials, and a wide range of biologically active natural products . The continuous development of more efficient, more (regio-)selective and “greener” methodologies to access the carbazole core is thus imperative .

Molecular Structure Analysis

Carbazole D8 has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .

Chemical Reactions Analysis

Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .

Physical And Chemical Properties Analysis

Carbazole D8 is a white to light yellow solid . It is insoluble in water but soluble in organic solvents . It has a molecular weight of 162.27 g/mol . Its boiling point is approximately 350-360°C (662-680°F), and its melting point is approximately 238-240°C (460-464°F) .

Scientific Research Applications

Organic Electronics

Carbazole D8 is utilized in the design and optimization of organic materials for applications in organic light-emitting diodes (OLEDs) , organic photovoltaics (OPVs) , and other organic electronic devices. Its role is crucial in developing advanced materials for the next generation of electronics .

Organic Synthesis Tracer

As a valuable isotopic label, Carbazole D8 serves to trace reactions in organic synthesis. This application is essential for understanding reaction mechanisms and developing new synthetic methods .

Hydrogen Bond Acceptor

The compound’s ability to form strong hydrogen bonds with other molecules makes it useful in synthesizing a variety of compounds, including heterocycles and polycyclic aromatic hydrocarbons .

Medicinal Chemistry

Carbazole derivatives, including Carbazole D8, have shown significant applications in medicinal and pharmaceutical fields as antitumor , anticancer , antiviral , antibacterial agents, and more .

Diabetes Treatment Research

Studies have demonstrated that carbazole derivatives can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism, which are vital pathways involved in diabetes treatment .

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of carbazole derivatives make them attractive candidates for research into microbe-borne diseases and cancer treatment strategies .

Safety and Hazards

properties

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOBWOGCFQCDNV-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3N2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbazole D8 | |

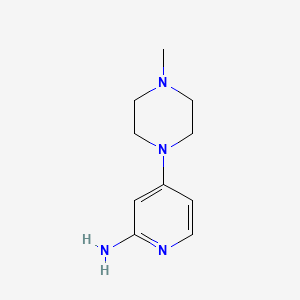

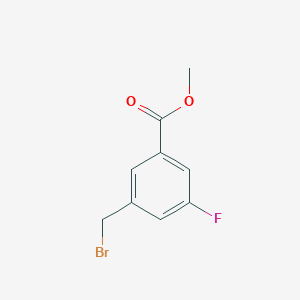

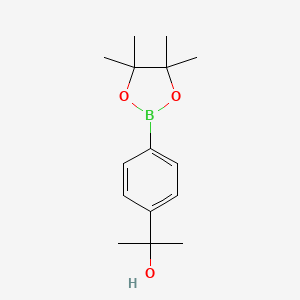

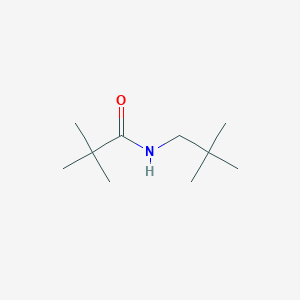

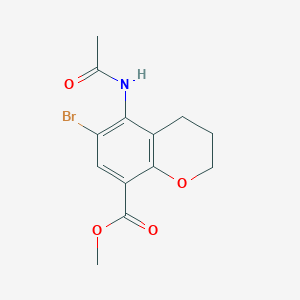

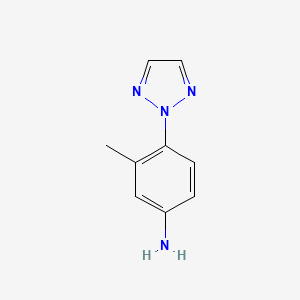

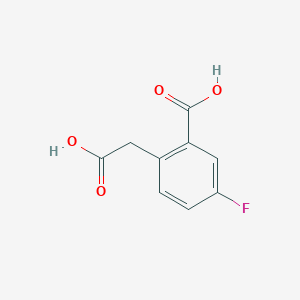

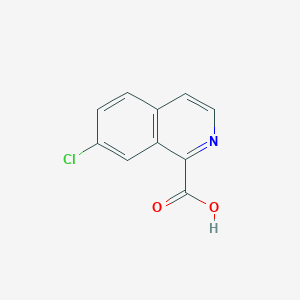

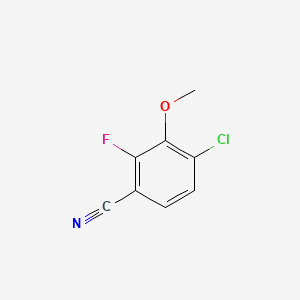

Synthesis routes and methods I

Procedure details

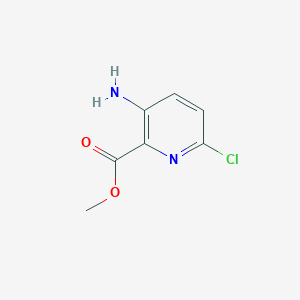

Synthesis routes and methods II

Procedure details

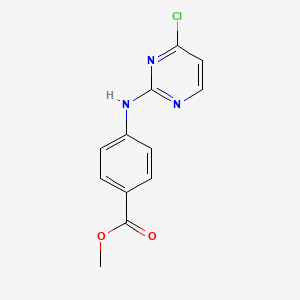

Synthesis routes and methods III

Procedure details

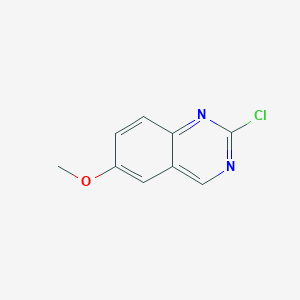

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.